2-(4-chlorophenoxy)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)ethanone hydrochloride
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Description
2-(4-chlorophenoxy)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H28Cl2N4O2 and its molecular weight is 427.37. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Interactions
The molecular structure of compounds related to the query chemical shows nonplanar configurations with varying dihedral angles, supported by weak intermolecular interactions such as C-H...O, C-H...π, and π-π. Notably, some unusual trifurcated C-Cl...Cl-C contacts were observed, which are significant in the context of molecular interactions and structural chemistry (Bustos et al., 2015).
Antimicrobial and Anticancer Applications
Derivatives of the chemical in focus have been synthesized and evaluated for their antimicrobial and anticancer properties. Some compounds showed higher anticancer activity than reference drugs, and most of the newly synthesized compounds have good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Pharmacological Exploration
A range of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes have been synthesized and characterized. These compounds, including their silver complexes, displayed significant antibacterial activity and DNA photocleavage activity. The molecular interactions and structural aspects of these compounds were also elaborated, indicating potential pharmacological applications (Sharma et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2.ClH/c1-16-14-17(2)25(22-16)13-11-23-8-3-9-24(12-10-23)20(26)15-27-19-6-4-18(21)5-7-19;/h4-7,14H,3,8-13,15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCXQKSEJIAYKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.